molecular formula C8H6F3IO B1374833 4-iodo-2-methoxy-1-(trifluoromethyl)benzene CAS No. 1261555-56-9

4-iodo-2-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B1374833
CAS No.: 1261555-56-9
M. Wt: 302.03 g/mol
InChI Key: ANQUAHBDCJLEPF-UHFFFAOYSA-N
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Description

4-iodo-2-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO It is a derivative of benzene, where the hydrogen atoms are substituted by iodine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-methoxy-1-(trifluoromethyl)benzene typically involves the iodination of a methoxy-substituted benzene ring followed by the introduction of a trifluoromethyl group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Microreactor systems, which provide efficient heat and mass transfer, can be employed to carry out the reactions at controlled temperatures and pressures .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Scientific Research Applications

4-iodo-2-methoxy-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The methoxy group can undergo metabolic transformations, potentially leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Benzene, 1-iodo-4-(trifluoromethyl)-
  • Benzene, 1-iodo-2-(trifluoromethyl)-
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene

Comparison: 4-iodo-2-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The position of the substituents on the benzene ring also influences the compound’s electronic properties and steric effects, making it distinct in its applications and interactions .

Properties

IUPAC Name

4-iodo-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUAHBDCJLEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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